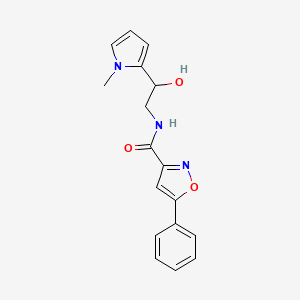![molecular formula C19H23FN4O B2396338 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one CAS No. 2108948-36-1](/img/structure/B2396338.png)
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[321]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one is an intriguing compound in the realm of chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process that includes the formation of the 2H-1,2,3-triazole ring, the construction of the 8-azabicyclo[32 The reaction conditions for each step are carefully controlled to ensure high yield and purity
Industrial Production Methods
On an industrial scale, the production of this compound would focus on optimizing each step to maximize yield and minimize cost. This involves the use of continuous flow reactors for better control over reaction conditions, and employing greener chemistry principles to reduce waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one can undergo several types of chemical reactions:
Oxidation: Due to the presence of the propan-1-one group, the compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced, potentially affecting the ketone group to form alcohols.
Substitution: The fluoro group on the aromatic ring can undergo nucleophilic aromatic substitution under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Strong nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Depending on the nucleophile, various substituted products.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as an intermediate in organic synthesis
Biology
Biologically, the compound may serve as a tool for studying molecular interactions due to its triazole ring, which is often used in bioconjugation techniques.
Medicine
In medicine, this compound has the potential for drug development, particularly in designing molecules that can cross the blood-brain barrier or interact with specific neurological targets.
Industry
In industry, the compound could be utilized in the development of new polymers or as a component in advanced materials due to its stability and specific functional groups.
Mécanisme D'action
The mechanism of action for this compound would depend on its application. For instance, in a biological context, the compound could interact with enzymes or receptors, with the triazole ring playing a crucial role in binding specificity. Molecular targets might include neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylpropan-1-one.
1-(8-azabicyclo[3.2.1]oct-3-yl)-3-(4-fluorophenyl)propan-1-one.
Highlighting Uniqueness
Compared to similar compounds, 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one possesses a unique combination of functional groups that enhance its reactivity and potential for various applications. The addition of the fluoro group and the triazole ring sets it apart in terms of chemical stability and biological activity.
Would you like to explore any specific application or delve deeper into one of these sections?
Propriétés
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c1-13-10-14(2-6-18(13)20)3-7-19(25)23-15-4-5-16(23)12-17(11-15)24-21-8-9-22-24/h2,6,8-10,15-17H,3-5,7,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWDPGLFNCEVGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2C3CCC2CC(C3)N4N=CC=N4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-phenyl-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2396258.png)




![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2396266.png)





![N-([2,2'-bifuran]-5-ylmethyl)-2,5-dimethylbenzamide](/img/structure/B2396278.png)
